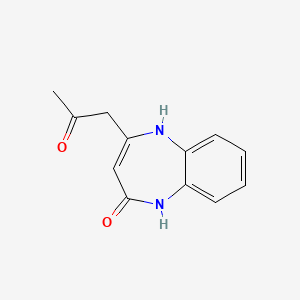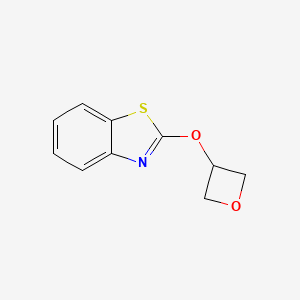![molecular formula C22H24N2O4 B2411749 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1251680-69-9](/img/structure/B2411749.png)
3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, also known as BOPP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BOPP is a complex molecule that has been synthesized through a multi-step process, and its structure and properties have been extensively studied to understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectral Analysis
The vibrational spectra and molecular structure of related compounds have been investigated using both Hartree–Fock calculations and Density Functional Theory (DFT), shedding light on the ground state geometries and vibrational frequencies. These studies contribute to our understanding of the compound's physical and chemical properties, which are essential for further pharmaceutical applications (Taşal et al., 2009).
Synthesis and Chemical Reactions
Research has explored various synthetic routes and chemical reactions involving similar compounds, highlighting their versatility in organic synthesis. For example, electrooxidative cyclization methods have been employed to create novel derivatives, demonstrating the compound's potential as a building block in organic chemistry (Okimoto et al., 2012). Additionally, studies on the synthesis of antimicrobial agents and molecular modeling indicate the compound's applicability in developing new pharmaceuticals (Vankadari et al., 2013).
Pharmacological Research
Investigations into the compound's oxidative metabolism and its metabolites provide insights into its pharmacokinetic properties, crucial for drug development. Understanding how the compound is metabolized can help in designing more effective and safer pharmaceuticals (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are fundamental in the search for new treatments against microbial infections and oxidative stress-related diseases (Sonia et al., 2013).
Propiedades
IUPAC Name |
3-[2-oxo-2-[3-(phenylmethoxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21(14-24-19-10-4-5-11-20(19)28-22(24)26)23-12-6-9-18(13-23)16-27-15-17-7-2-1-3-8-17/h1-5,7-8,10-11,18H,6,9,12-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFPPJSVNWTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

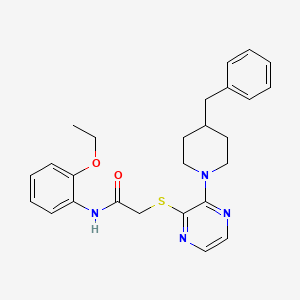
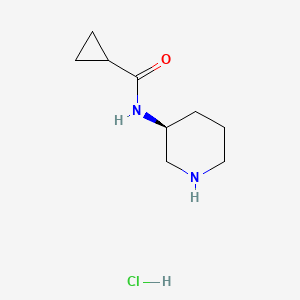
![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)
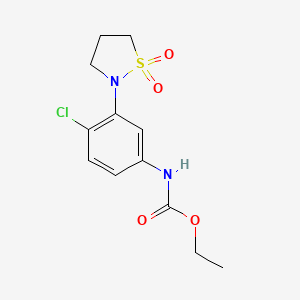
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)
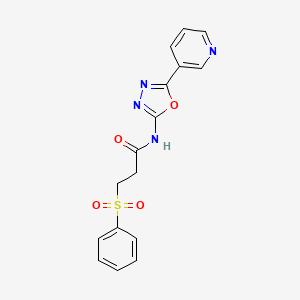
![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)

